- Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-Aryloxazolidinones, Advanced Synthesis & Catalysis, 2019, 361(20), 4651-4655

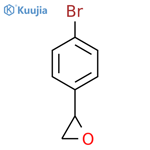

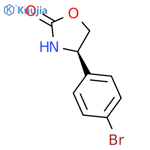

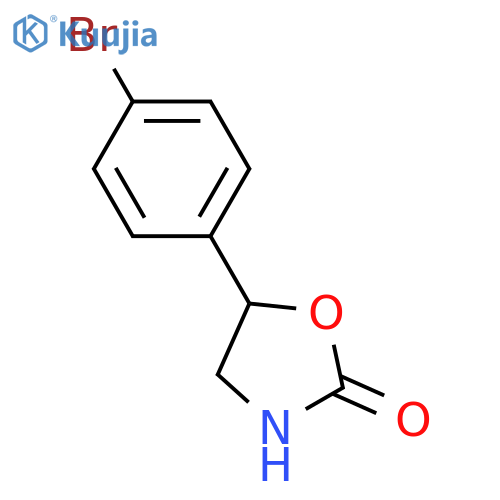

Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

943910-35-8 structure

商品名:5-(4-bromophenyl)oxazolidin-2-one

CAS番号:943910-35-8

MF:C9H8BrNO2

メガワット:242.069321632385

MDL:MFCD16321850

CID:2144398

PubChem ID:59515478

5-(4-bromophenyl)oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)-oxazolidin-2-one

- 5-(4-bromophenyl)-1,3-oxazolidin-2-one

- 5-(4-bromophenyl)oxazolidin-2-one

- 2-Oxazolidinone, 5-(4-bromophenyl)-

- 5-(4-Bromophenyl)-2-oxazolidinone (ACI)

- DB-340534

- MFCD16321850

- NS-03417

- CS-0037601

- EN300-2006374

- AKOS016402039

- A1-10516

- W10423

- SY125007

- F2147-3333

- SCHEMBL2896669

- 943910-35-8

-

- MDL: MFCD16321850

- インチ: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)

- InChIKey: FWGFASQLOPSRHI-UHFFFAOYSA-N

- ほほえんだ: O=C1NCC(C2C=CC(Br)=CC=2)O1

計算された属性

- せいみつぶんしりょう: 240.97384g/mol

- どういたいしつりょう: 240.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 1.9

5-(4-bromophenyl)oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006374-1.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 1.0g |

$971.0 | 2023-07-10 | |

| Enamine | EN300-2006374-5.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 5.0g |

$2816.0 | 2023-07-10 | |

| Enamine | EN300-2006374-0.25g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 0.25g |

$248.0 | 2023-09-16 | |

| abcr | AB461907-250 mg |

5-(4-Bromophenyl)-1,3-oxazolidin-2-one; . |

943910-35-8 | 250MG |

€575.20 | 2023-07-18 | ||

| Enamine | EN300-2006374-10.0g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 10.0g |

$4176.0 | 2023-07-10 | |

| Enamine | EN300-2006374-0.05g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 0.05g |

$117.0 | 2023-09-16 | |

| eNovation Chemicals LLC | D767837-100mg |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 97% | 100mg |

$195 | 2024-06-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942289-250mg |

5-(4-Bromophenyl)oxazolidin-2-one |

943910-35-8 | 97% | 250mg |

¥1,568.70 | 2022-09-02 | |

| Enamine | EN300-2006374-10g |

5-(4-bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 95% | 10g |

$2976.0 | 2023-09-16 | |

| 1PlusChem | 1P00IILB-1g |

5-(4-Bromophenyl)-1,3-oxazolidin-2-one |

943910-35-8 | 97% | 1g |

$478.00 | 2025-03-01 |

5-(4-bromophenyl)oxazolidin-2-one 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide , Water ; 12 h, pH 7.5, 30 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; overnight, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, cooled; 90 min

リファレンス

- Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ; 40 h, 70 °C

リファレンス

- Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical Ureas, Advanced Synthesis & Catalysis, 2015, 357(13), 2849-2854

合成方法 5

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 20 min, -78 °C; overnight, -78 °C → rt

リファレンス

- Aromatic acetylene derivative, preparation method and their medical applications, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

リファレンス

- Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation, World Intellectual Property Organization, , ,

5-(4-bromophenyl)oxazolidin-2-one Raw materials

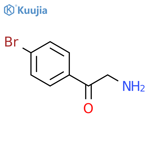

- 2-(4-Bromophenyl)oxirane

- N,N'-Carbonyldiimidazole

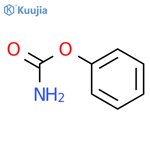

- 2-Amino-4'-bromoacetophenone

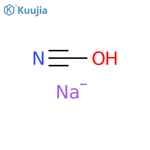

- Sodium cyanate

- Phenyl carbamate

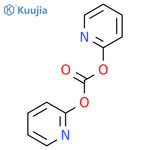

- Di-2-pyridyl Carbonate

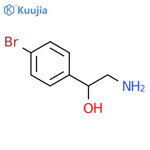

- 2-Amino-1-(4-bromophenyl)-1-ethanol

5-(4-bromophenyl)oxazolidin-2-one Preparation Products

5-(4-bromophenyl)oxazolidin-2-one 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one

清らかである:99%/99%

はかる:250mg/1g

価格 ($):247.0/518.0